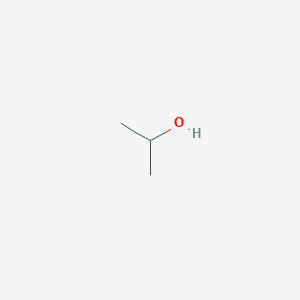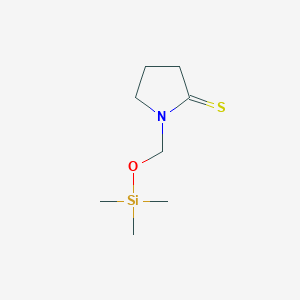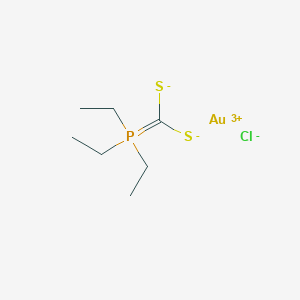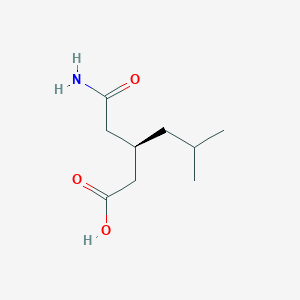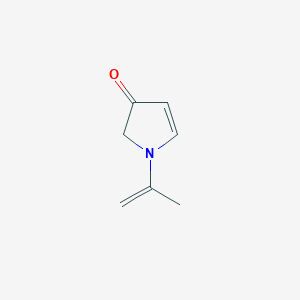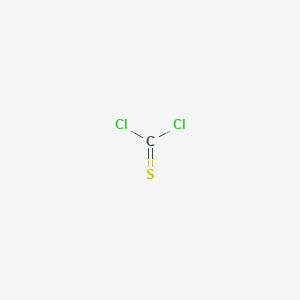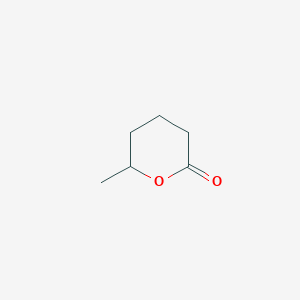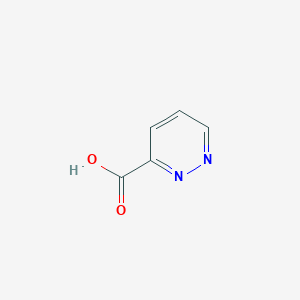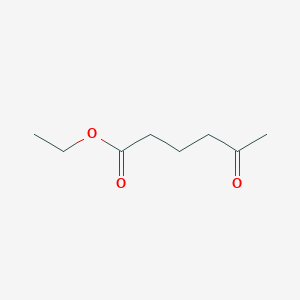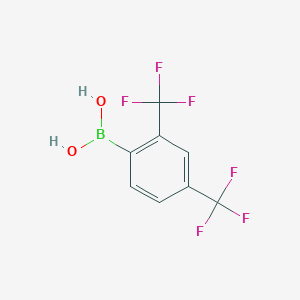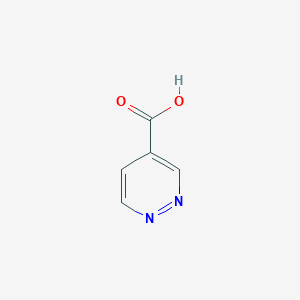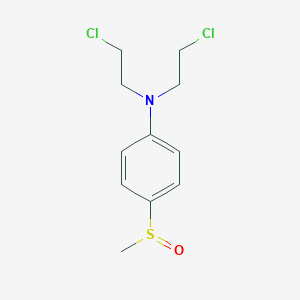
N,N-Bis(2-chloroethyl)-4-(methylsulfinyl)benzenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(2-chloroethyl)-4-(methylsulfinyl)benzenamine, commonly known as Nitrogen mustard, is a chemical compound that has been widely used in scientific research applications. It is a type of alkylating agent that has been used in cancer treatment, as well as in various laboratory experiments.
Wirkmechanismus
Nitrogen mustard works by attaching an alkyl group to DNA, which can lead to DNA damage and cell death. The alkyl group can react with the nitrogenous bases in DNA, leading to the formation of cross-links between DNA strands. This can interfere with DNA replication and transcription, ultimately leading to cell death.
Biochemische Und Physiologische Effekte
Nitrogen mustard can have a range of biochemical and physiological effects, depending on the dose and duration of exposure. It can cause DNA damage and cell death, as well as damage to other cellular components such as proteins and lipids. Nitrogen mustard can also cause bone marrow suppression, leading to a decrease in the production of red and white blood cells.
Vorteile Und Einschränkungen Für Laborexperimente
Nitrogen mustard has several advantages for laboratory experiments, including its ability to induce DNA damage and cell death. It can be used to study the mechanisms of cancer cell death, as well as to develop new cancer treatments. However, nitrogen mustard can also have limitations, such as its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the use of nitrogen mustard in scientific research. One area of focus is the development of new cancer treatments that use nitrogen mustard or other alkylating agents. Another area of focus is the study of the mechanisms of cancer cell death, including the role of DNA damage and repair pathways. Additionally, nitrogen mustard can be used to study the effects of DNA damage on aging and other physiological processes.
Synthesemethoden
Nitrogen mustard can be synthesized through the reaction of 2-chloroethylamine hydrochloride with 4-(methylsulfinyl)aniline in the presence of a base such as sodium hydroxide. The reaction produces N,N-Bis(2-chloroethyl)-4-(methylsulfinyl)benzenamine as a yellow solid, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Nitrogen mustard has been extensively used in scientific research applications, particularly in the field of cancer research. It is an alkylating agent that works by attaching an alkyl group to DNA, which can lead to DNA damage and cell death. Nitrogen mustard has been used to study the mechanisms of cancer cell death, as well as to develop new cancer treatments.
Eigenschaften
CAS-Nummer |
141612-08-0 |
|---|---|
Produktname |
N,N-Bis(2-chloroethyl)-4-(methylsulfinyl)benzenamine |
Molekularformel |
C11H15Cl2NOS |
Molekulargewicht |
280.2 g/mol |
IUPAC-Name |
N,N-bis(2-chloroethyl)-4-methylsulfinylaniline |
InChI |
InChI=1S/C11H15Cl2NOS/c1-16(15)11-4-2-10(3-5-11)14(8-6-12)9-7-13/h2-5H,6-9H2,1H3 |
InChI-Schlüssel |
YZSVINSPKHCNDD-UHFFFAOYSA-N |
SMILES |
CS(=O)C1=CC=C(C=C1)N(CCCl)CCCl |
Kanonische SMILES |
CS(=O)C1=CC=C(C=C1)N(CCCl)CCCl |
Synonyme |
4-(methylsulfinyl)phenyl nitrogen mustard MSP-dijon |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol;1-[2-(4,5,6,7-tetrahydroinden-1-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(2+)](/img/structure/B130322.png)
![(2S)-3-[4-(2-methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B130324.png)
